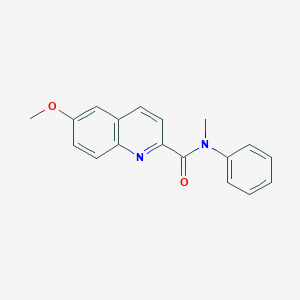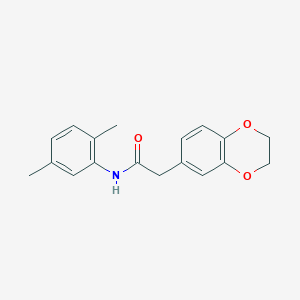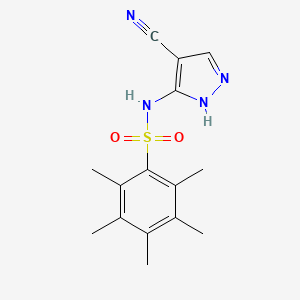
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide, also known as PQ-10, is a chemical compound that belongs to the quinoline family. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide may bind to metal ions and form complexes that can interact with biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide in scientific research. One direction is the development of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide-based metal complexes for use in catalysis and other applications. Another direction is the investigation of the anti-tumor and anti-inflammatory properties of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide and its potential use as a therapeutic agent. Additionally, the development of new synthesis methods for 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide could lead to improved yields and lower costs.
Synthesis Methods
The synthesis of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide involves a multi-step process. The first step involves the reaction of 2-aminobenzonitrile with dimethylformamide dimethyl acetal to form 2-(dimethylamino)benzonitrile. The second step involves the reaction of 2-(dimethylamino)benzonitrile with 6-methoxy-1-tetralone in the presence of sodium hydride to form 6-methoxy-2-(2-(dimethylamino)phenyl)quinoline. The final step involves the reaction of 6-methoxy-2-(2-(dimethylamino)phenyl)quinoline with chloroacetyl chloride to form 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide.
Scientific Research Applications
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have anti-tumor and anti-inflammatory properties.
properties
IUPAC Name |
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(14-6-4-3-5-7-14)18(21)17-10-8-13-12-15(22-2)9-11-16(13)19-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOKIZWUOGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)



![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)